molecular formula C10H13NO3S B044830 (1S)-(-)-3-Oxocamphorsulfonylimine CAS No. 119106-38-6

(1S)-(-)-3-Oxocamphorsulfonylimine

Cat. No. B044830
M. Wt: 227.28 g/mol
InChI Key: SGCYUTANUMOSGA-LHLIQPBNSA-N
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Description

“(1S)-(-)-3-Oxocamphorsulfonylimine” is a chemical compound used for synthesis . It has a CAS number of 119106-38-6 and a molar mass of 227.28 g/mol . The Hill Formula for this compound is C₁₀H₁₃NO₃S .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point range of 195-198 °C . Its specific rotation [α²0/D (c=2 in aceton) is between -192.0 and -190.0° .

Safety And Hazards

“(1S)-(-)-3-Oxocamphorsulfonylimine” is classified under storage class 10 - 13, which includes other liquids and solids . It’s highly hazardous to water (WGK 3) . The compound should be stored below +30°C .

properties

IUPAC Name

(1S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-9(2)6-3-4-10(9)5-15(13,14)11-8(10)7(6)12/h6H,3-5H2,1-2H3/t6-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCYUTANUMOSGA-LHLIQPBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-(-)-3-Oxocamphorsulfonylimine

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